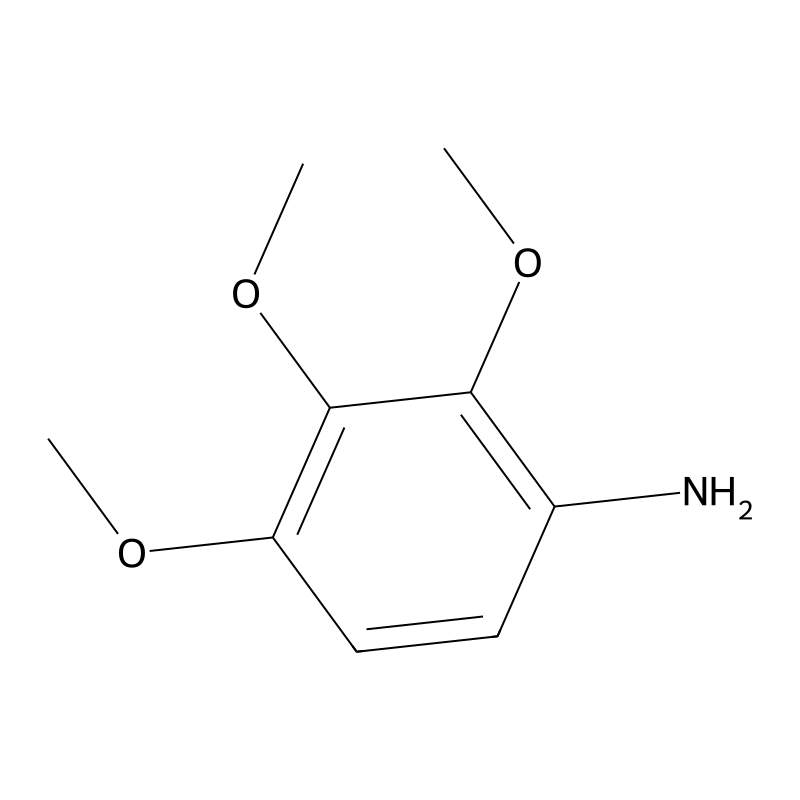

2,3,4-Trimethoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Field: Organic Chemistry

Methods: The synthesis involves a two-step reaction starting with a condensation between 4-pyridincarboxyaldehyde and 2,3,4-Trimethoxyaniline, followed by quaternization with various aromatic α-bromo ketones .

Results: The compounds showed selective antibacterial activity against Gram-negative bacteria like K. pneumoniae and P. aeruginosa, with no activity against E. coli and S. aureus. Antioxidant properties were assessed using DPPH radical scavenging and FRAP assays .

Drug Discovery

Field: Medicinal Chemistry

Methods: It is used to create 3,4,5-trimethoxybenzenesulfonamides through a process involving Meerwein arylation and subsequent biological screening .

Results: The synthesized compounds are evaluated for their central nervous system (CNS) and cardiovascular effects, with a focus on their potential as cancer therapeutics .

Material Science

Field: Polymer Chemistry

Methods: The compound is incorporated into nickel complexes to tailor catalytic attributes for ethylene polymerization, influencing the thermal stability and molecular weights of the resulting polymers .

Results: Enhanced thermal stability and high molecular weights of polyethylene were achieved, with the potential to create thermoplastic polyethylene elastomers .

Analytical Chemistry

Field: Analytical Method Development

Results: The compound’s derivatives are characterized with high precision, aiding in the quality control and standardization of chemical substances .

Biochemistry

Field: Bioorganic Chemistry

Methods: The synthesis process includes the reaction of 2-acyl-1,4-naphthoquinones with 2,3,4-Trimethoxyaniline under aerobic conditions to yield various naphthoquinone derivatives .

Results: The derivatives exhibit cytotoxic actions on cancer cells, contributing to the search for new anticancer agents .

Environmental Science

Field: Environmental Chemistry

Methods: Studies focus on the compound’s breakdown products and their interaction with environmental factors .

Results: The findings contribute to understanding the environmental fate of chemical compounds and the development of more sustainable chemical processes .

Pharmacology

Field: Pharmacology

Methods: It is used to create 2-alkoxycarbonyl-3-(3’,4’,5’-trimethoxyanilino)indole derivatives, which are then evaluated for their antiproliferative activity and effects on cell cycle .

Results: These derivatives have shown promise in inhibiting tubulin polymerization, which is a crucial process in cell division, thereby exhibiting potential as anticancer agents .

Chemical Engineering

Field: Chemical Engineering

Methods: The compound is incorporated into nickel complexes to enhance the thermal stability and molecular weights of polyethylene, which is used in the production of thermoplastic elastomers .

Results: The resulting polyethylene has shown improved mechanical and elastic properties, indicating its suitability for various industrial applications .

Toxicology

Field: Toxicology

Methods: Derivatives of the compound are synthesized and their cytotoxic effects are assessed through in vitro evaluations .

Results: The studies provide insights into the compound’s potential risks and benefits, contributing to the safety assessment of new pharmaceuticals .

Agricultural Chemistry

Field: Agricultural Chemistry

Methods: The synthesis involves creating α-diimine nickel complexes that incorporate 2,3,4-Trimethoxyaniline to tailor the catalytic attributes for ethylene polymerization .

Results: The research has led to the development of polyethylene with adjustable branching degrees and distributions, enhancing its utility in agricultural products .

2,3,4-Trimethoxyaniline is an aromatic compound characterized by the presence of three methoxy groups attached to a benzene ring, alongside an amino group. Its chemical formula is and it has a molecular weight of approximately 183.21 g/mol. This compound is typically found as an off-white to beige-brown powder and has a melting point ranging from 110 to 113 °C . The compound is known for its sympatholytic activity and is utilized in the synthesis of various organic compounds, including potential anticancer agents .

- Oxidation Reactions: It can be oxidized to form various products depending on the reagents used. For instance, oxidation with tetrabutylammonium bromochromate in acetic acid can yield methoxy azobenzene as a product .

- Schiff Base Formation: The compound can react with aldehydes or ketones to form Schiff bases, which are significant in organic synthesis .

- Tropanilisation: This involves reactions with tropanilide ions, leading to the formation of complex organic structures .

Research indicates that 2,3,4-trimethoxyaniline exhibits biological activity that may be beneficial in pharmacology. It has been identified as having sympatholytic properties, which means it can inhibit sympathetic nervous system activity. This makes it a candidate for further studies in developing therapeutic agents for conditions influenced by sympathetic overactivity .

The synthesis of 2,3,4-trimethoxyaniline can be achieved through various methods:

- Direct Methylation: Starting with an aniline derivative, methylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

- Friedel-Crafts Alkylation: The introduction of methoxy groups can be accomplished via Friedel-Crafts reactions using methanol and suitable catalysts .

2,3,4-Trimethoxyaniline finds applications across various fields:

- Pharmaceuticals: Its sympatholytic activity makes it a candidate for developing medications aimed at cardiovascular conditions.

- Dyes and Pigments: It serves as a precursor in synthesizing dyes due to its chromophoric properties.

- Organic Synthesis: The compound is used in the preparation of other organic molecules through various coupling reactions and transformations .

Interaction studies involving 2,3,4-trimethoxyaniline focus on its reactivity with other compounds:

- Lewis Base Properties: It acts as a Lewis base due to the lone pair on the nitrogen atom, allowing it to interact with electron-deficient species.

- Kinetic Studies: Research has shown that the kinetics of its oxidation reactions are first-order concerning both the substrate and oxidizing agent under specific conditions .

Several compounds share structural similarities with 2,3,4-trimethoxyaniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxyaniline | One methoxy group | Simpler structure; less steric hindrance |

| 4-Methoxyaniline | One methoxy group | Different position of methoxy group affects reactivity |

| 3,4-Dimethoxyaniline | Two methoxy groups | Increased electron density compared to trimethoxy |

Uniqueness of 2,3,4-Trimethoxyaniline:

The presence of three methoxy groups at specific positions on the aromatic ring enhances its solubility and reactivity compared to similar compounds. This unique substitution pattern contributes to its distinct biological activities and applications in pharmaceuticals and organic synthesis.